

Impact of mouse strain on MBP Ac1-9 (4Y) EAE susceptibility.

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Compound of Interest

Compound Name: MBP Ac1-9 (4Y)

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Technical Support Center: EAE Induction with MBP Ac1-9 (4Y)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the myelin basic protein (MBP) peptide Ac1-9 (4Y) to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice.

Frequently Asked Questions (FAQs)

Q1: Which mouse strain is most susceptible to EAE induction with **MBP Ac1-9 (4Y)**?

A1: While direct comparative studies using the **MBP Ac1-9 (4Y)** peptide are limited, based on extensive research with the closely related MBP Ac1-9 and Ac1-11 peptides, SJL/J mice are generally considered highly susceptible to MBP-induced EAE.[1] They typically develop a relapsing-remitting disease course. C57BL/6 mice are considered more resistant to EAE induction with MBP and its peptides, often developing a milder, chronic disease.[2] However, successful EAE induction in C57BL/6 mice with MBP has been reported.[3]

Q2: What is the expected disease course in SJL/J and C57BL/6 mice immunized with an MBP peptide?

A2: In SJL/J mice, immunization with MBP peptides typically induces a relapsing-remitting EAE course.[1] In contrast, C57BL/6 mice, when they do develop EAE with myelin peptides, tend to

exhibit a chronic-progressive disease course.[1]

Q3: Can **MBP Ac1-9 (4Y)** be used for purposes other than EAE induction?

A3: Yes, the modified peptide **MBP Ac1-9 (4Y)** has been used in studies to suppress EAE induced by the native MBP Ac1-9 peptide, suggesting its potential role in tolerance induction.[4]

Q4: What is the role of Pertussis Toxin (PTX) in **MBP Ac1-9 (4Y)** EAE induction?

A4: Pertussis toxin is crucial for inducing severe and reliable EAE with MBP and its peptides in both SJL/J and C57BL/6 mice.[1] It is thought to act as an adjuvant and facilitate the entry of pathogenic T cells into the central nervous system.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
Low EAE Incidence or No Disease	1. Mouse Strain: C57BL/6 mice are relatively resistant to MBP-induced EAE. 2. Improper Emulsion: The antigen/CFA emulsion may be unstable. 3. Suboptimal PTX Administration: Incorrect dosage or timing of PTX injections. 4. Peptide Quality: The MBP Ac1-9 (4Y) peptide may be of poor quality or degraded. 5. Mouse Age and Gender: Age and sex can influence EAE susceptibility.	1. Consider using the more susceptible SJL/J strain. 2. Ensure the emulsion is stable (a drop on water should not disperse). Use a high-speed homogenizer for preparation. 3. Administer PTX intraperitoneally on the day of immunization and again 48 hours later. ^[1] 4. Use a reputable supplier for the peptide and handle it according to the manufacturer's instructions. 5. Use female mice between 8-12 weeks of age for optimal susceptibility.
Mild Disease Severity	1. Insufficient Antigen Dose: The amount of MBP Ac1-9 (4Y) may be too low. 2. Low Concentration of M. tuberculosis in CFA: Inadequate adjuvant strength.	1. Titrate the peptide dose. A typical starting dose for MBP peptides is 100-200 µg per mouse. 2. Ensure the CFA contains an adequate concentration of heat-killed Mycobacterium tuberculosis (e.g., 4 mg/mL).
Atypical Disease Course	1. Genetic Drift in Mouse Colony: Substrains of mice can exhibit different disease phenotypes. ^{[5][6]} 2. Environmental Stressors: Stress can modulate the immune response and alter the disease course.	1. Obtain mice from a reputable vendor and maintain a consistent breeding program. 2. Minimize animal stress through proper handling and housing conditions.

Data Presentation

Table 1: Comparative Susceptibility of Mouse Strains to MBP-Peptide Induced EAE (General)

Mouse Strain	Typical EAE Course with MBP Peptides	Reported Susceptibility	Key Considerations
SJL/J	Relapsing-Remitting	High	The standard model for relapsing-remitting MS.
C57BL/6	Chronic-Progressive	Low to Moderate	Considered resistant to MBP-induced EAE, but disease can be induced. Often used for studying chronic MS due to the availability of transgenic models. [1] , [3]
B10.PL	Monophasic	High	Highly susceptible to EAE induced by MBP Ac1-9. [7]

Experimental Protocols

Active EAE Induction with MBP Ac1-9 (4Y) in SJL/J Mice (Recommended Protocol)

This protocol is adapted from standard procedures for MBP-induced EAE in susceptible mouse strains.

Materials:

- **MBP Ac1-9 (4Y)** peptide
- Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

- Pertussis Toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- 8-12 week old female SJL/J mice

Procedure:

- Antigen Emulsion Preparation:
 - Dissolve **MBP Ac1-9 (4Y)** in sterile PBS to a final concentration of 2 mg/mL.
 - In a sterile glass tube, mix an equal volume of the peptide solution with CFA.
 - Emulsify the mixture using a high-speed homogenizer or by repeated passage through a syringe with a small-gauge needle until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization (Day 0):
 - Anesthetize the mice with isoflurane.
 - Inject 100 μ L of the emulsion subcutaneously, distributed over two sites on the flank. This delivers a total of 100 μ g of peptide per mouse.
 - On the same day, inject 200 ng of PTX in 100 μ L of PBS intraperitoneally.
- Second PTX Injection (Day 2):
 - Administer a second intraperitoneal injection of 200 ng of PTX in 100 μ L of PBS.
- Clinical Scoring:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Use a standard EAE scoring scale (see Table 2).

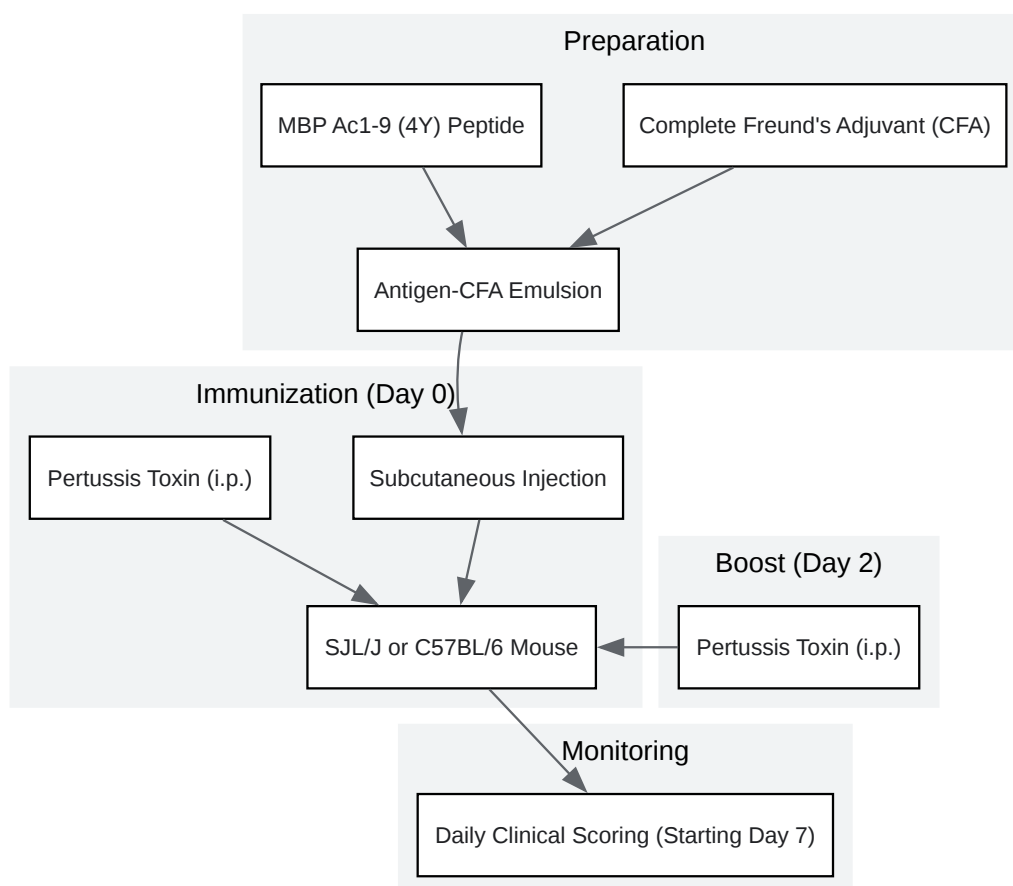
Table 2: EAE Clinical Scoring Scale

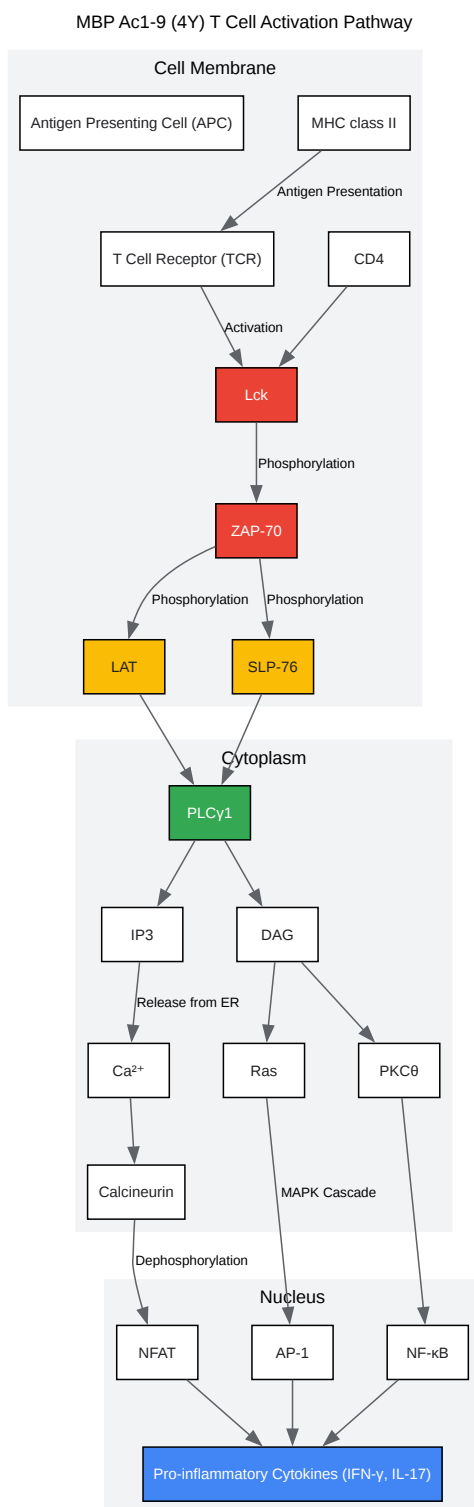
Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness
3	Complete hind limb paralysis
4	Hind limb paralysis and forelimb weakness
5	Moribund or dead

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental Workflow for MBP Ac1-9 (4Y)-Induced EAE





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